Ethyl Olmesartan Medoxomil

Description

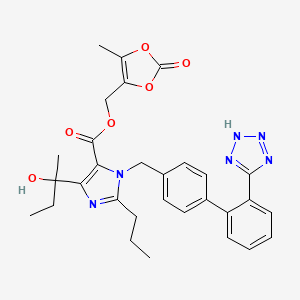

Structure

3D Structure

Properties

IUPAC Name |

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxybutan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32N6O6/c1-5-9-24-31-26(30(4,39)6-2)25(28(37)40-17-23-18(3)41-29(38)42-23)36(24)16-19-12-14-20(15-13-19)21-10-7-8-11-22(21)27-32-34-35-33-27/h7-8,10-15,39H,5-6,9,16-17H2,1-4H3,(H,32,33,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVMXHIGGZIDKCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC5=C(OC(=O)O5)C)C(C)(CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Process Chemistry of Ethyl Olmesartan Medoxomil

Chemical Synthesis Pathways and Reaction Mechanisms

The synthesis of Olmesartan (B1677269) Medoxomil is a convergent process, typically involving the coupling of a substituted imidazole (B134444) moiety with a biphenyl (B1667301) tetrazole derivative. The following sections detail the established routes and the critical transformations involved.

Established Synthetic Routes to Olmesartan Medoxomil

The most common synthetic strategy for Olmesartan Medoxomil hinges on the N-alkylation of an imidazole precursor with a protected biphenylmethyl bromide. A widely adopted route can be summarized in three main stages:

Formation of the protected Olmesartan core structure: This involves the reaction of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate with 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide. This key alkylation step yields the crucial intermediate, Trityl Olmesartan Ethyl Ester.

Modification of the ester group: The ethyl ester of the intermediate is first hydrolyzed to the corresponding carboxylic acid (or its salt). This is followed by esterification with (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl chloride (medoxomil chloride) to introduce the medoxomil pro-drug moiety, resulting in Trityl Olmesartan Medoxomil.

Deprotection: The final step is the removal of the trityl protecting group from the tetrazole ring to yield Olmesartan Medoxomil. nih.govnih.gov

Key Intermediate Synthesis and Transformations (e.g., Trityl Olmesartan Ethyl Ester)

Synthesis of Trityl Olmesartan Ethyl Ester:

This key intermediate is formed via an N-alkylation reaction. Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate is reacted with 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide. The reaction is typically carried out in a polar aprotic solvent such as N,N-Dimethylacetamide (DMA) or N,N-Dimethylformamide (DMF). A variety of bases can be employed, with potassium carbonate being a common choice for industrial applications. nih.gov The selection of the base and solvent system is critical for optimizing the reaction yield and minimizing the formation of impurities. nih.gov

Key Transformations of Trityl Olmesartan Ethyl Ester:

Saponification (Hydrolysis): The ethyl ester group of Trityl Olmesartan Ethyl Ester is hydrolyzed to a carboxylate salt. This is typically achieved using a base like sodium hydroxide (B78521) in a mixture of solvents such as tetrahydrofuran (B95107) and ethanol. nih.gov This step transforms the ethyl ester into a reactive intermediate, Trityl Olmesartan sodium salt, which is then carried forward to the next step. nih.gov

Esterification: The Trityl Olmesartan salt is then esterified with 4-chloromethyl-5-methyl-1,3-dioxol-2-one to form Trityl Olmesartan Medoxomil. This reaction is often performed in the presence of a base in an organic solvent.

Detritylation (Deprotection): The final transformation is the removal of the trityl (triphenylmethyl) protecting group from the tetrazole ring of Trityl Olmesartan Medoxomil. This is an acid-catalyzed hydrolysis, commonly carried out using aqueous acetic acid. nih.gov The resulting Olmesartan Medoxomil is then isolated and purified.

Optimization of Process Chemistry for Enhanced Yield and Purity

For the large-scale industrial production of Olmesartan Medoxomil, optimization of the process chemistry is paramount to ensure high yield, purity, and cost-effectiveness.

Solvent Selection and Reaction Condition Optimization

Alkylation Step: In the N-alkylation to form Trityl Olmesartan Ethyl Ester, polar aprotic solvents like N,N-Dimethylacetamide are often used. nih.gov The choice of base is also critical, with studies showing that anhydrous potassium carbonate with a reduced particle size can enhance the reaction rate and yield. nih.gov Temperature control during this step is essential to minimize side reactions.

| Parameter | Condition | Outcome | Reference |

| Solvent | N,N-Dimethylacetamide | Effective for the N-alkylation reaction. | nih.gov |

| Base | Anhydrous Potassium Carbonate (powdered) | Improved reaction efficiency. | nih.gov |

| Temperature | 40-45°C | Optimal for reaction completion. | nih.gov |

Deprotection Step: The detritylation step is typically performed in a mixture of an organic solvent and an acid. A common system is 75% v/v aqueous acetic acid. nih.gov The temperature and reaction time are optimized to ensure complete removal of the trityl group while minimizing the degradation of the final product.

| Parameter | Condition | Outcome | Reference |

| Solvent/Acid | 75% v/v aqueous acetic acid | Efficient removal of the trityl group. | nih.gov |

| Temperature | 25-30°C | Controlled deprotection. | nih.gov |

| Reaction Time | 10 hours | Complete reaction. | nih.gov |

Isolation and Purification Techniques (e.g., Crystallization)

The isolation and purification of intermediates and the final active pharmaceutical ingredient are critical for achieving the high purity required for pharmaceutical use.

Isolation of Intermediates: After the N-alkylation reaction, the product, Trityl Olmesartan Ethyl Ester, can be isolated by adding a non-solvent like acetone (B3395972) to the reaction mixture, causing the product to precipitate as a slurry. nih.gov This allows for a straightforward filtration and collection of the intermediate.

Crystallization of Olmesartan Medoxomil: Crystallization is the primary method for purifying the final product. After the deprotection step and work-up, crude Olmesartan Medoxomil is often obtained. This crude product is then recrystallized from a suitable solvent system to remove impurities. A common procedure involves dissolving the crude product in a solvent like acetone, followed by the addition of an anti-solvent such as water, or cooling to induce crystallization. nih.gov The choice of solvent, temperature profile, and agitation rate are all critical parameters that are optimized to control the crystal form and achieve the desired purity of over 99.9%. nih.gov

| Step | Solvent System | Temperature Profile | Outcome | Reference |

| Crystallization | Acetone and Ethyl Acetate | Cooled to 0-5°C | High purity (99.9%) crystalline powder. | nih.gov |

| Final Wash | Deionized Water | 25-30°C | Removal of residual solvents. | nih.gov |

Process Analytical Technology (PAT) in Synthetic Monitoring

Process Analytical Technology (PAT) represents a paradigm shift in pharmaceutical manufacturing, moving from a reactive "test-and-approve" model to a proactive, science-based approach of "quality-by-design." In the synthesis of complex active pharmaceutical ingredients (APIs) like Ethyl Olmesartan Medoxomil, PAT provides a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. This real-time monitoring enables a deeper understanding of the chemical transformations, leading to improved process robustness, higher yields, better impurity control, and consistent product quality.

The core of PAT in synthetic monitoring lies in the application of in-situ analytical tools that provide real-time data on the progress of a chemical reaction. This allows for the dynamic adjustment of process parameters to maintain optimal conditions. For the multi-step synthesis of Ethyl Olmesartan Medoxomil, which involves critical stages such as alkylation, esterification, and tetrazole formation, PAT offers significant advantages over traditional offline analysis methods like High-Performance Liquid Chromatography (HPLC). While HPLC is a powerful tool for final product analysis and impurity profiling, its offline nature introduces time delays, making it less suitable for real-time process control.

Spectroscopic techniques are the cornerstone of PAT for in-situ reaction monitoring due to their non-destructive nature and ability to provide rapid, continuous data. Key technologies applicable to the synthesis of Ethyl Olmesartan Medoxomil include:

Fourier-Transform Infrared (FTIR) Spectroscopy: Particularly with Attenuated Total Reflectance (ATR) probes, FTIR is highly effective for monitoring the concentration of reactants, intermediates, and products in solution. The technique is sensitive to changes in the vibrational modes of molecules, providing a "fingerprint" of the chemical composition of the reaction mixture at any given moment. For instance, in the synthesis of sartan-class drugs, FTIR can be used to track the consumption of a nitrile starting material and the formation of the tetrazole ring, a key structural feature of Olmesartan. nih.gov

Raman Spectroscopy: As a complementary technique to FTIR, Raman spectroscopy is also sensitive to molecular vibrations. It is particularly advantageous for monitoring reactions in aqueous media, as water is a weak Raman scatterer. This can be beneficial in certain steps of the Olmesartan synthesis that may involve aqueous work-ups or biphasic systems. Furthermore, Raman spectroscopy is highly effective for monitoring polymorphic transitions during crystallization, a critical final step in API manufacturing. nih.govwikipedia.org

Near-Infrared (NIR) Spectroscopy: NIR spectroscopy is another powerful tool for real-time monitoring. It can provide information on both chemical composition and physical properties of the materials. In the context of Ethyl Olmesartan Medoxomil synthesis, NIR could be employed to monitor reaction endpoints and potentially for the at-line or in-line assessment of blend uniformity before subsequent processing steps.

The large datasets generated by these spectroscopic techniques are often complex and require advanced data analysis methods, known as chemometrics, to extract meaningful chemical information. uib.nospectroscopyonline.comnih.gov Multivariate analysis techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are used to build predictive models that correlate the spectral data with critical process parameters like concentration, yield, and impurity levels.

Detailed Research Findings

While specific, publicly available case studies detailing the comprehensive application of PAT to every synthetic step of Ethyl Olmesartan Medoxomil are limited, the principles can be illustrated through analogous processes in the synthesis of other angiotensin II receptor blockers (ARBs) or 'sartans'.

For example, in the synthesis of Valsartan, another prominent ARB, continuous flow processes have been developed and monitored using online HPLC. europa.eud-nb.info This allows for real-time assessment of reaction conversion and impurity formation, enabling rapid process optimization. A key step in the synthesis of many sartans is the formation of the tetrazole ring from a nitrile precursor. google.comnih.gov In-situ FTIR spectroscopy can be a powerful tool to monitor this transformation by tracking the disappearance of the characteristic nitrile peak (around 2230 cm⁻¹) and the appearance of peaks associated with the tetrazole ring.

The kinetic profiles of reactions can also be elucidated using PAT. For instance, in the study of Candesartan Cilexetil, another sartan, FTIR spectroscopy was used to investigate its solid-state stability and degradation kinetics. nih.gov This type of analysis is crucial for understanding and controlling the formation of degradation impurities during synthesis and storage.

The final crystallization step of Ethyl Olmesartan Medoxomil is critical for controlling its physical properties, such as particle size distribution and polymorphic form, which in turn affect its bioavailability. PAT tools like Focused Beam Reflectance Measurement (FBRM) and Particle Vision and Measurement (PVM) can provide real-time information on crystal size and shape, allowing for precise control over the crystallization process to ensure a consistent and high-quality final product.

Data Tables

To illustrate how data from PAT tools is utilized, the following hypothetical data tables represent the type of information that would be generated during the in-situ monitoring of a key reaction step in the synthesis of a sartan compound, such as the alkylation of the imidazole core or the formation of the tetrazole ring.

Table 1: In-situ FTIR Monitoring of Reactant and Product Concentration

This table shows the real-time concentration of a key reactant and the desired product during a batch reaction, as predicted by a chemometric model built on in-situ FTIR data. This allows for the precise determination of the reaction endpoint.

| Time (minutes) | Reactant A Concentration (mol/L) | Product B Concentration (mol/L) |

| 0 | 1.00 | 0.00 |

| 10 | 0.85 | 0.15 |

| 20 | 0.68 | 0.32 |

| 30 | 0.45 | 0.55 |

| 40 | 0.25 | 0.75 |

| 50 | 0.10 | 0.90 |

| 60 | < 0.01 | 0.99 |

Table 2: Real-time Monitoring of Impurity Formation using Raman Spectroscopy

This table demonstrates how PAT can be used to monitor the formation of a critical process-related impurity. By tracking its concentration in real-time, process parameters can be adjusted to minimize its formation.

| Time (minutes) | Product Concentration (%) | Impurity X Concentration (%) |

| 0 | 0 | 0 |

| 15 | 25 | 0.1 |

| 30 | 50 | 0.2 |

| 45 | 75 | 0.3 |

| 60 | 95 | 0.4 |

| 75 | > 99 | 0.4 |

Table 3: Key Spectroscopic Peaks for Monitoring a Hypothetical Tetrazole Formation

This table lists the characteristic vibrational frequencies that would be monitored by FTIR or Raman spectroscopy to track the conversion of a nitrile to a tetrazole.

| Compound | Functional Group | Spectroscopic Peak (cm⁻¹) | Technique |

| Starting Material | Nitrile (C≡N) | ~2230 | FTIR/Raman |

| Product | Tetrazole Ring | ~1400-1600 | FTIR/Raman |

By implementing PAT in the synthetic monitoring of Ethyl Olmesartan Medoxomil, pharmaceutical manufacturers can gain a deeper understanding and control over their processes, leading to a more efficient, robust, and reliable supply of this important medication.

Solid State Chemistry and Polymorphism of Ethyl Olmesartan Medoxomil

Identification and Characterization of Crystalline Forms

Extensive research has been conducted on the solid-state chemistry of olmesartan (B1677269) medoxomil, the parent compound of ethyl olmesartan medoxomil. For olmesartan medoxomil, various polymorphic forms, including Form G and Form R, have been identified and characterized. However, specific polymorphic forms designated as Form B, Form G, and Form R for ethyl olmesartan medoxomil are not extensively detailed in publicly available scientific literature. The characterization of crystalline forms typically involves techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared Spectroscopy (FTIR) to elucidate the distinct crystal structures and thermal behaviors of each polymorph.

Polymorphic Forms (e.g., Form B, Form G, Form R)

Amorphous Forms and Their Generation

Amorphous forms of active pharmaceutical ingredients are of significant interest due to their potential for enhanced solubility and bioavailability. For olmesartan medoxomil, amorphous forms can be generated through various techniques, including rapid solvent evaporation from solutions in methanol (B129727), ethanol, or acetonitrile. Methods such as spray drying and freeze-drying are also commonly employed in the pharmaceutical industry to produce amorphous materials. It is plausible that similar methods could be applied to generate an amorphous form of ethyl olmesartan medoxomil. The amorphous state is characterized by the absence of a long-range ordered crystal lattice, which can be confirmed by the lack of sharp peaks in a PXRD pattern.

Crystallization Processes and Polymorph Control Strategies

The ability to control the crystallization process is crucial for obtaining a desired polymorphic form with consistent physicochemical properties. This control is essential for ensuring product quality and therapeutic efficacy.

Solvent-Induced Crystallization Methods

Solvent-induced crystallization is a widely used technique to obtain specific polymorphic forms. For olmesartan medoxomil, crystallization from ethyl acetate has been reported to yield a specific crystalline form. The choice of solvent, temperature, and cooling rate are critical parameters that influence the nucleation and growth of a particular polymorph. For ethyl olmesartan medoxomil, a systematic study of various solvents with different polarities and hydrogen bonding capabilities would be necessary to identify conditions that favor the formation of specific crystalline forms.

Anti-Solvent Precipitation Techniques

Anti-solvent precipitation is another common method for controlling crystallization. This technique involves dissolving the compound in a "good" solvent and then adding an "anti-solvent" in which the compound is poorly soluble, leading to rapid precipitation. This can be an effective method for producing fine particles or, in some cases, metastable polymorphic forms. The rate of addition of the anti-solvent and the degree of supersaturation are key factors that can be manipulated to control the solid-state form of the resulting material. While specific applications of this technique to ethyl olmesartan medoxomil are not detailed in the literature, it represents a viable strategy for polymorph screening and control.

Impact of Solid State Properties on Pharmaceutical Performance

The solid-state properties of an active pharmaceutical ingredient, such as its crystalline form and particle size, can have a profound impact on its pharmaceutical performance. Different polymorphs of a compound can exhibit different solubilities, dissolution rates, and stability profiles. For a poorly soluble drug, an amorphous form or a metastable polymorph with higher solubility can lead to improved bioavailability.

The table below summarizes the potential impact of different solid-state forms on key pharmaceutical attributes, based on general principles of solid-state chemistry.

| Solid State Form | Solubility | Dissolution Rate | Stability | Bioavailability |

| Crystalline (Stable) | Lower | Slower | Higher | Potentially Lower |

| Crystalline (Metastable) | Higher | Faster | Lower | Potentially Higher |

| Amorphous | Highest | Fastest | Lowest | Potentially Highest |

The control over the solid-state form of ethyl olmesartan medoxomil would therefore be a critical aspect of its formulation development to ensure consistent and optimal therapeutic outcomes.

Influence of Polymorphism on Dissolution Rate (mechanistic insights)

There is no available scientific literature that describes the polymorphic forms of Ethyl Olmesartan Medoxomil. Consequently, no studies have been conducted on how different polymorphs of this specific compound might influence its dissolution rate. Research on the parent compound, Olmesartan Medoxomil, has identified multiple polymorphic forms and investigated their dissolution properties, but this information does not apply to the ethyl analogue google.comgoogle.comgoogleapis.com. Without isolation and characterization of different crystalline forms of Ethyl Olmesartan Medoxomil, no mechanistic insights into its dissolution behavior can be provided.

Solid State Stability and Interconversion Dynamics

No data has been published regarding the solid-state stability of Ethyl Olmesartan Medoxomil or the potential for interconversion between different polymorphic forms. The stability and degradation pathways of Olmesartan Medoxomil have been studied under various conditions, but these findings cannot be extrapolated to its ethyl derivative nih.gov. The dynamics of how factors like heat, humidity, or pressure might induce transformations between crystalline or amorphous states of Ethyl Olmesartan Medoxomil remain uninvestigated.

Due to the absence of specific research on "Ethyl Olmesartan Medoxomil," no data tables can be generated.

Prodrug Activation and Biotransformation Mechanisms

Enzymatic Hydrolysis of the Medoxomil Moiety

The activation of olmesartan (B1677269) medoxomil is a swift process that begins during its absorption from the gastrointestinal tract. drugbank.comnih.govnih.gov This rapid conversion is so efficient that the prodrug, olmesartan medoxomil, is typically not detectable in plasma or excreta. drugbank.comnih.govresearchgate.net The hydrolysis liberates the active metabolite, olmesartan, and a diketone. researchgate.netresearchgate.net

A variety of hydrolases are implicated in the de-esterification of olmesartan medoxomil, highlighting a complex and robust activation mechanism. These enzymes are present in the intestine, liver, and blood plasma, ensuring efficient conversion. researchgate.netnih.gov

Key enzymes identified in the hydrolysis of olmesartan medoxomil include:

Carboxylesterases (CES): While CES are known to hydrolyze many ester prodrugs, their role in olmesartan medoxomil activation appears to be part of a broader enzymatic effort. researchgate.netnih.gov

Carboxymethylenebutenolidase (CMBL): This enzyme, found in the cytosol of the liver and intestine, has been identified as a primary contributor to the bioactivation of olmesartan medoxomil in humans, as well as in mice, rats, and monkeys. researchgate.netresearchgate.netnih.gov The significant activity of CMBL in the intestine contributes to the rapid onset of action following oral administration. researchgate.net

Paraoxonase 1 (PON1): Found in human plasma, PON1 is a major bioactivating hydrolase for olmesartan medoxomil in the bloodstream. researchgate.net Genetic variations in PON1 may lead to interindividual differences in the rate of prodrug conversion. researchgate.net

Arylesterase: This enzyme, located in both the intestine and plasma, also contributes to the rapid de-esterification of the prodrug. researchgate.net

Human Serum Albumin (HSA): Beyond its role as a transport protein, HSA exhibits esterase-like activity and plays a significant role in hydrolyzing olmesartan medoxomil in the serum. nih.gov The hydrolysis by HSA follows Michaelis-Menten kinetics, and specific amino acid residues like Lys-199, Trp-214, and Tyr-411 are crucial for this catalytic activity. nih.gov

Table 1: Key Hydrolases in Olmesartan Medoxomil Bioactivation

| Enzyme/Protein | Location | Role in Conversion |

|---|---|---|

| Carboxymethylenebutenolidase (CMBL) | Intestine, Liver (Cytosol) | Primary bioactivating enzyme in tissues. researchgate.netnih.gov |

| Paraoxonase 1 (PON1) | Plasma | Major bioactivating hydrolase in blood circulation. researchgate.net |

| Arylesterase | Intestine, Plasma | Contributes to rapid de-esterification. researchgate.net |

| Human Serum Albumin (HSA) | Serum | Catalyzes hydrolysis in the bloodstream. nih.gov |

| Carboxylesterases (CES) | Liver, Intestine | Contributes to overall hydrolysis. researchgate.netnih.gov |

The bioconversion of olmesartan medoxomil is not confined to a single organ but occurs at multiple sites, primarily during its first pass through the gut and liver. drugbank.com

Gastrointestinal Tract: Significant hydrolysis occurs in the gut mucosa during absorption, initiated by enzymes such as CMBL and arylesterase. nih.govtga.gov.au This intestinal metabolism is a key factor in the rapid appearance of the active drug in circulation. researchgate.net

Liver: The liver also plays a role in the bioactivation process, with hepatic CMBL contributing to the conversion of any remaining prodrug that reaches the portal circulation. nih.govnih.gov

Blood Plasma: Once absorbed, any intact prodrug is rapidly hydrolyzed in the bloodstream by enzymes like PON1 and the catalytic activity of HSA. researchgate.netnih.gov

The metabolic pathway is straightforward: olmesartan medoxomil is hydrolyzed to its single active metabolite, olmesartan. nih.govnih.govchemicalbook.com Importantly, olmesartan itself does not undergo any significant further metabolism and is excreted unchanged. drugbank.comnih.govnih.gov The cytochrome P450 enzyme system is not involved in this process, which minimizes the potential for metabolic drug-drug interactions. drugbank.comtga.gov.aunih.gov The medoxomil moiety, released during hydrolysis, is further metabolized and cleared. nih.govresearchgate.net

Identification and Characterization of Active Metabolites (Olmesartan)

The sole pharmacologically active metabolite resulting from the biotransformation of olmesartan medoxomil is olmesartan (also known by its development code RNH-6270). nih.govnih.govresearchgate.net Extensive studies have confirmed that no other significant active metabolites are formed. drugbank.comchemicalbook.com Olmesartan is a potent and selective angiotensin II AT1 receptor antagonist. researchgate.nethres.cahres.ca Its structure has been well-elucidated, and it is characterized as a biphenyl (B1667301) derivative containing a phenyltetrazole and a substituted imidazole (B134444) ring. hmdb.ca Following its formation, olmesartan is highly bound to plasma proteins (approximately 99%) and exhibits a terminal elimination half-life of 10 to 15 hours. drugbank.comtga.gov.au

Factors Influencing Prodrug Conversion Kinetics (in vitro and pre-clinical in vivo models)

The rate and extent of olmesartan medoxomil's conversion to olmesartan can be influenced by several factors, as observed in various experimental models.

pH-Dependent Hydrolysis: In vitro studies have demonstrated that the aqueous hydrolysis of olmesartan medoxomil is pH-dependent. nih.govplos.org The rate of hydrolysis in different pH buffers was found to follow the order: pH 1.2 < pH 3.5 < pH 4.6 ≈ pH 6. nih.govplos.org This suggests that the stability of the ester prodrug varies throughout the gastrointestinal tract, which could potentially impact its bioavailability. nih.govplos.org

Table 2: In Vitro Hydrolysis Rate of Olmesartan Medoxomil at Different pH Levels

| pH Level | Relative Hydrolysis Rate | Implication |

|---|---|---|

| 1.2 | Lowest | Higher stability in acidic stomach conditions. nih.govplos.org |

| 3.5 | Moderate | Increased hydrolysis as pH rises. nih.govplos.org |

| 4.6 | High | Significant hydrolysis in the upper small intestine. nih.govplos.org |

| 6.0 | High | Significant hydrolysis in the lower small intestine. nih.govplos.org |

Interspecies Differences: Pre-clinical studies have revealed differences in the activity of hydrolyzing enzymes across various species. While CMBL is a key enzyme in humans, mice, rats, and monkeys, its activity and distribution can vary. nih.gov For instance, dog intestine showed negligible OM-hydrolase activity compared to other species tested. nih.gov Such differences are important considerations when extrapolating pre-clinical data to humans.

Enzyme Polymorphisms: Genetic variations in the enzymes responsible for hydrolysis can affect conversion kinetics. For example, genetic polymorphisms of PON1 are known to exist and may contribute to interindividual variability in the plasma metabolism of olmesartan medoxomil. researchgate.net

Competitive Inhibition: The esterase-like activity of Human Serum Albumin (HSA) can be competitively inhibited by other drugs that bind to the same sites. Studies have shown that ibuprofen (B1674241) and warfarin, which bind to specific sites on albumin, can inhibit the hydrolysis of olmesartan medoxomil. nih.gov This indicates that the binding and catalytic sites on HSA for this prodrug are shared with other ligands.

Pharmacodynamics and Molecular Mechanisms of Olmesartan Active Metabolite

Selective Angiotensin II Type 1 (AT1) Receptor Antagonism

Olmesartan's therapeutic effects are rooted in its specific and high-affinity binding to the AT1 receptor subtype.

Olmesartan (B1677269) demonstrates a marked selectivity for the AT1 receptor over the angiotensin II type 2 (AT2) receptor. nih.govresearchgate.net It possesses more than a 12,500-fold greater affinity for the AT1 receptor than for the AT2 receptor. medex.com.bddroracle.ai The AT2 receptor is not known to be associated with cardiovascular homeostasis. medex.com.bddroracle.ai This high degree of selectivity ensures that the physiological actions mediated by the AT1 receptor are specifically blocked, while the AT2 receptor, which may have beneficial effects, remains available for stimulation by angiotensin II. oup.comnih.gov This selectivity is a key characteristic of modern angiotensin receptor blockers (ARBs). droracle.ainih.gov

| Angiotensin Receptor Blocker (ARB) | Fold Greater Affinity for AT1 vs. AT2 |

|---|---|

| Olmesartan | >12,500-fold medex.com.bddroracle.ai |

| Valsartan | ~20,000 to >30,000-fold droracle.aioup.com |

| Candesartan | >10,000-fold oup.com |

| Irbesartan | >8,500-fold oup.com |

| Telmisartan | >3,000-fold oup.com |

| Losartan (B1675146) (and its active metabolite) | ~1,000-fold droracle.aioup.com |

In vitro studies indicate that olmesartan is a reversible, competitive inhibitor of the AT1 receptor. medex.com.bd However, its interaction at the molecular level displays characteristics of insurmountable antagonism, a feature it shares with other ARBs like telmisartan. researchgate.netnih.gov This insurmountability is not due to irreversible binding but rather to a very slow rate of dissociation from the receptor. nih.gov

The binding process can be described as a two-step mechanism: an initial loose complex is formed between olmesartan and the receptor, which then transforms into a very tight-binding complex. nih.gov This results in a sustained blockade of the receptor. nih.gov In washout experiments, the half-life of dissociation for [3H] olmesartan from the AT1 receptor was 72 minutes. nih.gov This strong, slowly reversible binding contributes to its potent and long-lasting pharmacological effects. nih.gov

| Characteristic | Competitive Antagonism | Non-competitive/Insurmountable Antagonism |

|---|---|---|

| Receptor Binding | Binds reversibly to the same site as the agonist. ditki.com | Can bind irreversibly to the agonist site or to an allosteric site, preventing agonist binding or activation. ditki.com |

| Effect on Agonist Potency (EC50) | Increases EC50 (shifts dose-response curve to the right). ditki.com | Does not change EC50. ditki.com |

| Effect on Agonist Efficacy (Emax) | Does not change the maximal response (Emax). ditki.com | Reduces the maximal response (Emax). ditki.com |

| Overcoming the Blockade | Can be overcome by increasing the agonist concentration. ditki.com | Cannot be overcome by increasing the agonist concentration. ditki.com |

| Olmesartan's Profile | Classified as a competitive antagonist that exhibits insurmountable properties due to high affinity and slow dissociation from the AT1 receptor. medex.com.bdnih.gov |

Downstream Cellular and Molecular Effects on the Renin-Angiotensin-Aldosterone System (RAAS)

By blocking the AT1 receptor, olmesartan disrupts the entire RAAS cascade, leading to several downstream effects.

Angiotensin II is a potent vasoconstrictor, and this effect is mediated through the AT1 receptor on vascular smooth muscle cells. fda.govmedex.com.bd Olmesartan directly blocks this interaction, thereby inhibiting the pressor effects of angiotensin II infusion. fda.govdrugs.com Preclinical studies have underscored the importance of this blockade. For instance, in apolipoprotein E knockout mice (ApoE−/−), a model for atherosclerosis, activation of the AT1 receptor contributes to endothelial dysfunction and the development of atherosclerotic lesions. nih.gov Conversely, AT1 knockout mice exhibit reduced oxidative stress and less plaque formation. nih.gov In other studies with ApoE deficient mice, olmesartan was found to reduce the severity of atherosclerosis, an effect associated with a reduction in superoxide (B77818) production. zaslavsky.com.ua These models demonstrate that by antagonizing the AT1 receptor, olmesartan mitigates the vasoconstrictive and pro-atherosclerotic effects of angiotensin II. nih.govzaslavsky.com.ua

Unlike angiotensin-converting enzyme (ACE) inhibitors, olmesartan does not directly inhibit ACE (also known as kininase II), the primary enzyme responsible for the degradation of bradykinin (B550075). medex.com.bdmedex.com.bd Therefore, olmesartan is not expected to directly interfere with bradykinin metabolism or affect the response to bradykinin. medex.com.bd However, some research suggests potential indirect effects. One hypothesis is that ARBs, by blocking the AT1 receptor, lead to elevated angiotensin II levels, which may then stimulate AT2 receptors and indirectly reduce ACE activity. mdpi.com Furthermore, some preclinical studies have suggested that olmesartan may increase the expression of ACE2, an enzyme that converts angiotensin II to angiotensin-(1-7). researchgate.netnih.gov Angiotensin-(1-7) has been reported to potentiate the effects of bradykinin and may act as an ACE inhibitor, which could theoretically lead to a reduction in plasma angiotensin II levels with long-term treatment. nih.govresearchgate.net Some reports have even suggested that among ARBs, olmesartan may uniquely exhibit an ACE inhibitory action. nih.govmersin.edu.tr

In vitro Pharmacological Characterization (e.g., tissue bath studies, cell-based assays)

The in vitro pharmacological properties of olmesartan, the active metabolite of ethyl olmesartan medoxomil, have been extensively studied to elucidate its mechanism of action and potency as an angiotensin II receptor antagonist. These investigations, employing a range of tissue bath preparations and cell-based assays, have consistently demonstrated that olmesartan is a potent, selective, and insurmountable antagonist of the angiotensin II type 1 (AT1) receptor.

Tissue Bath Studies

Early in vitro characterization of olmesartan's pharmacological activity was conducted using isolated tissue preparations, a classic pharmacological method to assess the functional consequences of drug-receptor interactions. Studies on guinea-pig aortic strips have been particularly informative. In this ex vivo model, angiotensin II induces a concentration-dependent contraction of the vascular smooth muscle. Olmesartan was shown to potently inhibit these angiotensin II-induced contractions. nih.gov

A key finding from these tissue bath studies is the demonstration of olmesartan's insurmountable antagonism. nih.gov Unlike a surmountable (competitive) antagonist, which causes a parallel rightward shift of the agonist's concentration-response curve, an insurmountable antagonist also depresses the maximum response to the agonist. Olmesartan produces a selective insurmountable inhibition of angiotensin II-induced contractions of the guinea-pig aorta and is significantly more potent than losartan in reducing the maximal response. nih.gov This insurmountable characteristic is attributed to the slow dissociation of olmesartan from the AT1 receptor, resulting in a long-lasting blockade of angiotensin II's effects. nih.gov

Cell-Based Assays

A variety of cell-based assays have been employed to further dissect the molecular mechanisms underlying olmesartan's effects at the cellular level. These assays have provided valuable quantitative data on its binding affinity and its ability to inhibit various angiotensin II-mediated cellular processes.

Receptor Binding Assays:

Radioligand binding assays are used to determine the affinity of a drug for its receptor. In these assays, a radiolabeled ligand that binds to the receptor of interest is competed with increasing concentrations of the unlabeled drug being tested. The concentration of the drug that inhibits 50% of the specific binding of the radioligand is known as the IC50 value, which can be used to calculate the binding affinity (Ki or Kd).

Studies using Chinese Hamster Ovary (CHO) cells stably expressing the human AT1 receptor have demonstrated the high affinity of olmesartan for its target. nih.gov Olmesartan exhibits a significantly greater affinity for the AT1 receptor compared to the AT2 receptor, highlighting its selectivity. droracle.ai For instance, olmesartan has been reported to have more than a 12,500-fold greater affinity for the AT1 receptor than for the AT2 receptor. droracle.ai

| Parameter | Value | Cell Line/Tissue | Reference |

|---|---|---|---|

| IC50 | 7.7 nM | Bovine adrenal cells | researchgate.net |

| Dissociation half-life (t1/2) | 72 min | CHO-hAT1 cells | nih.gov |

Functional Cell-Based Assays:

Beyond receptor binding, the functional consequences of olmesartan's antagonism have been investigated in various cell types, particularly those involved in cardiovascular pathophysiology, such as vascular smooth muscle cells (VSMCs) and hepatic stellate cells (HSCs).

Inhibition of Vascular Smooth Muscle Cell (VSMC) Migration and Proliferation: Angiotensin II is a known stimulus for VSMC migration and proliferation, processes that contribute to the pathogenesis of atherosclerosis and hypertension. In vitro studies have shown that olmesartan effectively inhibits angiotensin II-induced migration of rat aortic smooth muscle cells (RASMCs). nih.gov This inhibitory effect is associated with the suppression of downstream signaling pathways, including the activation of extracellular signal-regulated kinases 1/2 (ERK1/2). nih.gov Olmesartan was found to inhibit angiotensin II-induced ERK1/2 activation at concentrations as low as 10 nM. nih.gov

Inhibition of Hepatic Stellate Cell (HSC) Activation: HSCs play a crucial role in the development of liver fibrosis. Angiotensin II can stimulate these cells to proliferate and produce excessive amounts of collagen. In vitro experiments using rat primary HSCs have demonstrated that olmesartan blocks angiotensin II-induced proliferation and collagen synthesis. figshare.com

Cytotoxic Effects in Cancer Cell Lines: Some studies have explored the effects of olmesartan on cancer cell lines. For example, in the MCF-7 breast cancer cell line, olmesartan showed a cytotoxic effect with a reported IC50 value of 674.8 µg/ml. enlivenarchive.org Another study on the A549 lung cancer cell line also investigated its cytotoxic activity. researchgate.net

| Assay | Cell Type | Endpoint | IC50/Effective Concentration | Reference |

|---|---|---|---|---|

| Cell Migration | Rat Aortic Smooth Muscle Cells | Inhibition of Angiotensin II-induced migration | Effective at 10 nM | nih.gov |

| ERK1/2 Phosphorylation | Rat Aortic Smooth Muscle Cells | Inhibition of Angiotensin II-induced phosphorylation | Effective at 10 nM | nih.gov |

| Cell Viability | MCF-7 (Breast Cancer) | Cytotoxicity | 674.8 µg/ml | enlivenarchive.org |

Pre Clinical Pharmacokinetics and Drug Disposition

Absorption Mechanisms of Ethyl Olmesartan (B1677269) Medoxomil

Ethyl Olmesartan Medoxomil is administered orally as an inactive prodrug. It is rapidly absorbed and subsequently hydrolyzed by esterases in the gastrointestinal tract and portal circulation to its active metabolite, olmesartan. researchgate.netpatsnap.comnih.gov

Olmesartan Medoxomil is classified as a Biopharmaceutics Classification System (BCS) Class II drug. tsijournals.comgeneesmiddeleninformatiebank.nlpharmaexcipients.commdpi.comjapsonline.comgoogle.com This classification indicates that the compound possesses high permeability but suffers from low aqueous solubility. geneesmiddeleninformatiebank.nlpharmaexcipients.commdpi.comjapsonline.comgoogle.com The low solubility is a significant factor limiting its oral bioavailability, which is approximately 26%. tsijournals.compharmaexcipients.commdpi.com Despite its low solubility, its high permeability characteristics facilitate its absorption across the gastrointestinal tract once it is in solution. geneesmiddeleninformatiebank.nlpharmaexcipients.commdpi.com

Given the low aqueous solubility of Olmesartan Medoxomil, various formulation strategies have been explored in pre-clinical studies to enhance its dissolution and, consequently, its absorption and bioavailability.

Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier to improve its dissolution rate. Studies have prepared solid dispersions of olmesartan with various carriers like PEG 4000, HPMC, Poloxamer-407, and crospovidone. tsijournals.com The use of hydrophilic carriers in solid dispersions has been shown to increase the dissolution of Olmesartan Medoxomil. jyoungpharm.org For instance, a ternary solid dispersion with hydroxypropyl-β-cyclodextrin (HP-β-CD) and hydroxypropyl methylcellulose (HPMC) prepared by a mechanochemical method increased the drug's solubility by 12 times and improved bioavailability in vivo by approximately 3-fold compared to the pure drug. bohrium.comnih.gov Another study found that solid dispersions using Kolliwax GMS II as a carrier increased solubility by almost 20-fold. scholarsresearchlibrary.com The solvent evaporation method is one technique used to prepare these solid dispersions. tsijournals.comjyoungpharm.orgscholarsresearchlibrary.com

Nanoparticles: Nanoparticle formulations reduce the particle size of the drug to the nanometer range, thereby increasing the surface area for dissolution.

Solid Lipid Nanoparticles (SLNs): SLNs have been developed to improve the oral bioavailability of Olmesartan Medoxomil. nih.gov In vivo pharmacokinetic studies in rats revealed that olmesartan-loaded SLNs increased relative bioavailability by almost 2.3-fold compared to the marketed formulation. nih.gov Another study showed a 7.21-fold improvement in oral bioavailability for SLNs compared with a coarse suspension. tandfonline.com

Nanosuspensions: Nanosuspensions have also been shown to enhance the intestinal absorption of Olmesartan Medoxomil. nih.gov A study comparing nanosuspensions to a coarse suspension in rats demonstrated a 3.52-fold improvement in oral bioavailability. tandfonline.com

Other Nanocarriers: Other advanced nanocarriers, such as nanosponges made from ethylcellulose, have been developed to improve intestinal permeability and achieve sustained drug release. mdpi.com Self-microemulsifying drug delivery systems (SMEDDS) have also been shown to increase the oral bioavailability of olmesartan in rats by about 170% compared to a suspension. nih.govresearchgate.net

Table 1: Impact of Formulation Strategies on Olmesartan Medoxomil Bioavailability

| Formulation Strategy | Key Findings | Bioavailability Improvement (Pre-clinical) |

|---|---|---|

| Solid Dispersion (with HP-β-CD and HPMC) | Increased solubility by 12-fold. bohrium.comnih.gov | ~3-fold increase vs. pure drug. bohrium.comnih.gov |

| Solid Lipid Nanoparticles (SLNs) | Enhanced absorption and therapeutic effect. nih.gov | 2.3 to 7.21-fold increase vs. conventional formulations. nih.govtandfonline.com |

| Nanosuspension | Improved intestinal absorption. nih.gov | 3.52-fold increase vs. coarse suspension. tandfonline.com |

| Self-Microemulsifying Drug Delivery System (SMEDDS) | Resulted in faster absorption. nih.govresearchgate.net | ~1.7-fold increase (170%) vs. suspension. nih.govresearchgate.net |

Distribution Profile of Olmesartan in Pre-clinical Animal Models

Following absorption and conversion to the active metabolite olmesartan, the drug is distributed throughout the body. Pre-clinical studies, primarily in rats, have provided insights into its distribution profile.

Olmesartan is highly bound to plasma proteins, with a binding rate of approximately 99%, and it does not penetrate red blood cells. drugbank.comfda.gov The volume of distribution is low (approximately 17 L), which is consistent with limited distribution into extravascular tissues. fda.govnih.gov

In rats, olmesartan has been shown to cross the placental barrier and is also distributed to milk at low levels. fda.govhres.canih.gov However, studies in rats indicated that it crosses the blood-brain barrier poorly, if at all. fda.govresearchgate.net A tissue distribution study in male rats administered a 2 mg/kg dose of olmesartan formulations showed uptake in the plasma, lung, liver, kidney, brain, heart, spleen, and mesenteric lymph nodes. mdpi.com

Hepatic and Extrahepatic Metabolism of Olmesartan

The metabolism of Ethyl Olmesartan Medoxomil is a rapid, pre-systemic process that occurs primarily during absorption. The prodrug is completely hydrolyzed to its active form, olmesartan, by esterases. researchgate.netpatsnap.compharmaexcipients.com Specifically, an enzyme called arylesterase, located in the intestine and plasma, is responsible for this rapid de-esterification. researchgate.netresearchgate.net

A key characteristic of olmesartan's metabolism is that it does not involve the cytochrome P450 (CYP) enzyme system. nih.govdrugbank.comfda.govresearchgate.netnih.govwikipedia.orgnih.gov Olmesartan does not inhibit or induce CYP450 isoenzymes. researchgate.net This lack of CYP-mediated metabolism minimizes the potential for drug-drug interactions with compounds that are substrates, inhibitors, or inducers of these enzymes. drugbank.comfda.govnih.gov Studies in rat liver S9 fractions confirm that olmesartan medoxomil undergoes hydrolytic metabolism by liver esterases to form olmesartan. scirp.org

The primary and sole pharmacologically active metabolite of Ethyl Olmesartan Medoxomil is olmesartan. nih.govnih.govnih.gov Following the rapid and complete conversion of the prodrug to olmesartan during absorption, there is virtually no further metabolism of the active olmesartan moiety. drugbank.comfda.govnih.govhres.canih.govnih.gov The medoxomil portion of the parent compound is released as diacetyl, which is then quickly cleared through further metabolism and excretion. nih.govsemanticscholar.org Pre-clinical studies have confirmed the absence of measurable amounts of the intact prodrug, Olmesartan Medoxomil, in plasma or excreta, underscoring the efficiency of its first-pass conversion. drugbank.comnih.govnih.gov

Excretion Pathways and Mass Balance Studies in Pre-clinical Species

Following administration, Ethyl Olmesartan Medoxomil, a prodrug, undergoes rapid and complete conversion to its pharmacologically active metabolite, olmesartan, during absorption from the gastrointestinal tract. nih.govresearchgate.netresearchgate.net Consequently, the parent compound, Ethyl Olmesartan Medoxomil, is not detected in plasma or excreta. nih.govresearchgate.net The disposition and excretion pathways are therefore characterized by those of its active metabolite, olmesartan, and the cleaved medoxomil group.

Pre-clinical studies have established that olmesartan is eliminated through a dual pathway, involving both renal and biliary excretion, without undergoing further metabolism. nih.govresearchgate.netresearchgate.net After systemic circulation, a significant portion of olmesartan is secreted into the bile and subsequently eliminated via the feces, with the remainder being excreted unchanged in the urine. nih.govresearchgate.netnih.gov Studies in rats have indicated that olmesartan medoxomil demonstrates poor penetration across the blood-brain barrier. researchgate.net

The medoxomil moiety, which is cleaved from the parent molecule during its conversion to olmesartan, is metabolized and cleared from the body separately. nih.govresearchgate.net

Mass balance studies in preclinical models have quantified the contribution of each excretion route to the total elimination of olmesartan. While specific percentages can vary between species, the data consistently demonstrates the importance of both renal and fecal pathways. On average, approximately 35% to 50% of the systemically available olmesartan is cleared by the kidneys and excreted in the urine. nih.gov The remaining portion is eliminated through the feces, following secretion into the bile. nih.govresearchgate.netnih.gov

The table below summarizes the primary excretion pathways for the active metabolite, olmesartan, in pre-clinical species.

| Analyte | Excretion Route | Percentage of Systemic Elimination | Notes |

| Olmesartan | Renal (Urine) | 35% - 50% | Excreted as unchanged drug. nih.gov |

| Olmesartan | Fecal (Biliary) | 50% - 65% | Excreted as unchanged drug following secretion in bile. nih.govresearchgate.netnih.gov |

| Ethyl Olmesartan Medoxomil | Not Applicable | Not measurable | Rapidly and completely converted to olmesartan during absorption. nih.govresearchgate.net |

Analytical Chemistry and Quality Control of Ethyl Olmesartan Medoxomil

Development and Validation of Stability-Indicating Analytical Methods

Stability-indicating analytical methods are essential for accurately quantifying the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or other excipients. These methods are a regulatory requirement and play a key role in determining the shelf-life and storage conditions of the drug substance.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques for the analysis of ethyl olmesartan (B1677269) medoxomil. ejbps.comnih.govscirp.org Stability-indicating HPLC and UPLC methods have been developed and validated to separate and quantify ethyl olmesartan medoxomil from its potential impurities and degradation products. scirp.org

A common approach involves reverse-phase chromatography. For instance, a validated HPLC method might utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent (such as acetonitrile). scirp.orgoup.com The detection wavelength is typically set in the UV region, for example, at 215 nm or 250 nm, where the compound exhibits significant absorbance. ejbps.comderpharmachemica.com

UPLC methods offer advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. ejbps.com A validated UPLC method for olmesartan medoxomil has been reported using a phenyl column and a gradient elution with a total run time of less than 10 minutes. researchgate.netresearchgate.net The validation of these methods is performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, robustness, and the limits of detection (LOD) and quantification (LOQ). derpharmachemica.com

Table 1: Example of Chromatographic Conditions for HPLC/UPLC Analysis of Olmesartan Medoxomil

| Parameter | HPLC Method | UPLC Method |

| Column | Symmetry C18, 150 mm x 4.6 mm, 5µ | Acquity UPLC BEH Phenyl, 100 mm x 2.1 mm, 1.7 µm |

| Mobile Phase | Phosphate buffer, Acetonitrile, and Milli-Q water | 10 mM KH2PO4 buffer and Acetonitrile |

| Detection | UV at 215 nm | UV at 210 nm |

| Flow Rate | 1.0 mL/min | 0.3 mL/min |

| Column Temperature | Ambient | 27°C |

This table presents a generalized summary based on various reported methods and is for illustrative purposes.

UV-Visible spectrophotometry offers a simpler and more cost-effective method for the quantification of olmesartan medoxomil in bulk and pharmaceutical formulations. nih.govresearchgate.net The method is based on the measurement of the absorbance of the drug solution at its wavelength of maximum absorption (λmax). For olmesartan medoxomil, the λmax is typically observed around 257 nm in solvents like methanol (B129727) or acetonitrile. nih.govingentaconnect.com

The development of a UV spectrophotometric method involves selecting a suitable solvent in which the drug is stable and soluble. The method is then validated for linearity, accuracy, precision, and specificity. researchgate.net Linearity is typically established over a concentration range such as 2-20 μg/mL. nih.gov While spectrophotometric methods are straightforward, they may lack the specificity to distinguish the active ingredient from its impurities, making them more suitable for assaying the pure substance rather than for stability studies where degradation products might be present. nih.govresearchgate.net

Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS/MS), are powerful tools for the structural elucidation of impurities and degradation products of olmesartan medoxomil. synthinkchemicals.com This technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. synthinkchemicals.com

Following separation by LC, the eluted compounds are ionized and their mass-to-charge ratios are measured. Tandem mass spectrometry (MS/MS) involves the fragmentation of selected ions to provide detailed structural information. synthinkchemicals.com This fragmentation pattern is crucial for identifying the chemical structure of unknown impurities. tsijournals.comtsijournals.comresearchgate.net LC-MS/MS has been instrumental in characterizing various process-related and degradation impurities of olmesartan medoxomil, providing a deeper understanding of its stability and impurity profile. tsijournals.comresearchgate.net

Impurity Profiling and Related Substances Analysis

Impurity profiling is a critical aspect of quality control for any active pharmaceutical ingredient. It involves the identification, quantification, and control of impurities that may arise during the synthesis or storage of the drug substance.

Several synthetic impurities of olmesartan medoxomil have been identified, synthesized, and characterized. These impurities can be process-related, arising from side reactions or unreacted starting materials, or they can be degradation products. semanticscholar.orgveeprho.com

N-3 Regioisomer: An unexpected N-3 regioisomeric impurity of a key intermediate, trityl olmesartan ethyl ester (TOEE), has been detected and characterized. acs.org This impurity, formed during the N-alkylation reaction, was confirmed by single-crystal X-ray diffraction. acs.orgnih.gov The corresponding regioisomer of olmesartan medoxomil was also synthesized. nih.gov

Olmesartan Acid: This impurity, also known as Olmesartan EP Impurity A, is a significant related substance. rasayanjournal.co.inlgcstandards.compharmaffiliates.comchemicea.com It is the active metabolite of olmesartan medoxomil and can be formed by the hydrolysis of the medoxomil ester group. semanticscholar.org Its synthesis is typically achieved through the basic hydrolysis of olmesartan medoxomil. semanticscholar.org

Acetylated Olmesartan: 4-acetyl and 5-acetyl olmesartan are process-related impurities that have been identified. semanticscholar.org Their synthesis has been described, involving steps like a Grignard reaction on an N-alkylated imidazole (B134444) intermediate. semanticscholar.org

Dehydro Olmesartan: Also known as Olmesartan Medoxomil EP Impurity C, this impurity is formed through dehydration. synzeal.comlaurelpharma.comsimsonpharma.com Its synthesis involves the dehydration of an intermediate using an acid catalyst, followed by deprotection. semanticscholar.org

Table 2: Common Synthetic Impurities of Olmesartan Medoxomil

| Impurity Name | Common Synonyms | Origin |

| N-3 Regioisomer | - | Side reaction during synthesis acs.org |

| Olmesartan Acid | Olmesartan EP Impurity A | Hydrolysis of ester semanticscholar.orglgcstandards.com |

| Acetylated Olmesartan | 4-acetyl olmesartan, 5-acetyl olmesartan | Process-related semanticscholar.org |

| Dehydro Olmesartan | Olmesartan Medoxomil EP Impurity C, Anhydro Olmesartan | Dehydration semanticscholar.orgsynzeal.com |

The control of critical impurities in the manufacturing of olmesartan medoxomil is essential to ensure the quality, safety, and efficacy of the final drug product. Control strategies are implemented throughout the manufacturing process, from the selection of starting materials to the final purification steps.

Key control strategies include:

Optimization of Reaction Conditions: By carefully controlling parameters such as temperature, reaction time, and the choice of reagents and solvents, the formation of impurities can be minimized. For instance, optimizing the condensation conditions in the synthesis of olmesartan medoxomil has been shown to effectively reduce the formation of the regioisomeric impurity to less than 0.1%. nih.gov

Purification Techniques: Purification methods such as crystallization and chromatography are employed to remove impurities from intermediates and the final API. nih.gov A robust process can yield olmesartan medoxomil with a purity of 99.9%. nih.gov

In-process Controls: Implementing analytical tests at various stages of the manufacturing process allows for the monitoring and control of impurity levels. This ensures that any deviations from the expected impurity profile are detected and addressed in a timely manner.

Setting Specification Limits: Based on toxicological data and regulatory guidelines (such as those from the ICH), strict limits are set for known and unknown impurities in the final drug substance. researchgate.net Any impurity present at a level of 0.10% or higher must be identified, synthesized, and characterized. semanticscholar.orgresearchgate.net

Through these comprehensive control strategies, the quality of olmesartan medoxomil is maintained, ensuring that it meets the stringent requirements for pharmaceutical use.

Forced Degradation Studies and Pathway Elucidation

Forced degradation, or stress testing, is a critical component in the development of drug substances and drug products. It involves subjecting the compound to conditions more severe than accelerated stability testing to elucidate its intrinsic stability characteristics. These studies help in identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods. For Olmesartan Medoxomil, forced degradation studies have been extensively performed under various stress conditions as mandated by regulatory guidelines like the International Council for Harmonisation (ICH).

Hydrolytic Degradation (Acid-, Base-, and Neutral-Catalyzed)

Hydrolysis is a primary pathway for drug degradation. Studies on Olmesartan Medoxomil reveal its susceptibility to both acidic and basic conditions.

Acid-Catalyzed Degradation : When subjected to acidic conditions, such as 0.1 M or 1 M hydrochloric acid (HCl), Olmesartan Medoxomil undergoes significant degradation. researchgate.netijpsr.com The extent of degradation is dependent on the acid concentration, temperature, and duration of exposure. For instance, treatment with 0.1 M HCl at 60°C for 60 minutes resulted in approximately 47.56% degradation of the drug. researchgate.net The primary degradation product formed under these conditions is the active metabolite, Olmesartan, resulting from the hydrolysis of the medoxomil ester group. nih.govnih.gov

Base-Catalyzed Degradation : The compound is particularly labile in alkaline environments. researchgate.netresearchgate.net Exposure to basic solutions like 0.1 M or 2 M sodium hydroxide (B78521) (NaOH) leads to rapid and extensive degradation. researchgate.netajpaonline.com In one study, the reaction in 0.1 N NaOH at 60°C was so rapid that it led to 48.92% degradation within an hour. researchgate.net Similar to acid hydrolysis, the main reaction is the saponification of the ester linkage, yielding Olmesartan. nih.govajpaonline.com The degradation rate in basic media is generally observed to be higher than in acidic media. researchgate.net

Neutral-Catalyzed Degradation : In neutral conditions (water), Olmesartan Medoxomil shows greater stability compared to acidic or basic environments. scirp.org However, some hydrolysis of the prodrug ester can still occur over time, especially at elevated temperatures. scirp.org

| Condition | Reagent | Temperature | Duration | Extent of Degradation (%) | Reference |

|---|---|---|---|---|---|

| Acidic | 0.1 M HCl | 60°C | 60 min | 47.56% | researchgate.net |

| Acidic | 1 M HCl | - | 8 hrs | Significant | ijpsr.com |

| Basic | 0.1 N NaOH | 60°C | 60 min | 48.92% | researchgate.net |

| Basic | 2 M NaOH | 60°C | 2 hrs | Major Degradation | ajpaonline.com |

| Basic | 0.1 N NaOH | - | - | ~13% | nih.gov |

Oxidative Degradation Mechanisms

Olmesartan Medoxomil has demonstrated susceptibility to oxidative stress. researchgate.netresearchgate.netscirp.org Studies typically employ hydrogen peroxide (H₂O₂) to induce oxidation.

Mechanism : Exposure to 3% H₂O₂ at elevated temperatures (50°C) resulted in 41.88% degradation, indicating the molecule's sensitivity to oxidation. researchgate.net Another study found that two unknown degradation products could form during dissolution testing in 0.1 M HCl. nih.govresearchgate.netbohrium.com Further investigation revealed that these were oxidative degradants, with their formation catalyzed by metal ions, such as iron, leached from glass HPLC vials or other equipment. nih.govresearchgate.netbohrium.com The mechanism involves radicals originating from the metal ions reacting with dissolved oxygen under acidic conditions. nih.gov This can be mitigated by using polypropylene (B1209903) vials or pre-rinsing glass vials with a solution containing a chelating agent like EDTA. nih.gov

Thermal and Photolytic Degradation Pathways

The stability of Olmesartan Medoxomil under thermal and photolytic stress has also been evaluated.

Thermal Degradation : The compound is labile to thermal stress in its solid form. When subjected to a temperature of 100°C for 24 hours, Olmesartan Medoxomil showed 26.38% degradation, with several minor degradation products being formed. researchgate.netresearchgate.net However, in solution at ambient (25°C) and refrigerated (4°C) temperatures, the drug was found to be stable for at least 72 hours. arabjchem.org

Photolytic Degradation : Compared to hydrolytic and thermal stress, Olmesartan Medoxomil exhibits reasonable stability under photolytic conditions. researchgate.netresearchgate.net One study reported no significant degradation when the drug was exposed to UV radiation for 7 days. researchgate.netresearchgate.net Another study, however, did observe degradation under photolytic stress, indicating that the specific conditions of light exposure (e.g., intensity, wavelength) are important factors. scirp.org

| Stress Type | Condition | Extent of Degradation (%) | Reference |

|---|---|---|---|

| Oxidative | 3% H₂O₂ at 50°C | 41.88% | researchgate.net |

| Thermal | 100°C for 24 hrs (solid) | 26.38% | researchgate.netresearchgate.net |

| Photolytic | UV radiation for 7 days | No significant degradation | researchgate.netresearchgate.net |

Structural Characterization of Degradation Products

The identification and structural elucidation of degradation products are crucial for ensuring the safety and quality of the final pharmaceutical product. Various advanced analytical techniques are employed for this purpose.

Techniques Used : Hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), LC-Tandem Mass Spectrometry (LC-MS/MS), Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR), and Liquid Chromatography-Infrared Spectroscopy (LC-IR) are powerful tools for identifying unknown impurities without the need for complex isolation processes. ajpaonline.comnih.govresearcher.lifeajpaonline.comnih.gov

Identified Products :

Olmesartan : The most common degradation product, formed via hydrolysis of the medoxomil ester group under acidic, basic, and thermal stress, is the active drug, Olmesartan. nih.govajpaonline.com

Oxidative Degradants : Two oxidative degradation products were identified with molecular formulas of C₂₄H₂₄N₆O₃ and C₂₉H₂₈N₆O₆, formed via a metal-ion-mediated pathway. researchgate.net These were characterized as cyclization products involving the tetrazole and benzene (B151609) rings of the Olmesartan and Olmesartan Medoxomil structures. nih.gov

Dehydrated Dimer : An unknown degradation product (DP-1) observed in tablets stored under accelerated stability conditions (40°C/75% RH) was identified as an esterified dimer of Olmesartan. nih.gov LC-MS suggested a dehydrated dimer structure, which was confirmed by LC-NMR analysis. nih.gov

Method Validation Parameters: Specificity, Linearity, Accuracy, Precision, Robustness, and Ruggedness

Validation of the analytical method is essential to ensure that it is suitable for its intended purpose. The validation process for methods used to analyze Olmesartan Medoxomil follows ICH guidelines and assesses several key parameters. ijpsr.comderpharmachemica.com

Specificity : The method's ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, and excipients, is demonstrated through forced degradation studies. The method must be able to resolve the main drug peak from all potential degradation products. researchgate.netscirp.orgarabjchem.org

Linearity : This parameter is established by demonstrating a direct proportional relationship between the concentration of the analyte and the analytical response over a specified range. For Olmesartan Medoxomil, methods typically show excellent linearity with correlation coefficients (r²) greater than 0.999. derpharmachemica.comnih.govderpharmachemica.com

Accuracy : Accuracy is determined by recovery studies, where a known amount of the pure drug is added to a sample matrix and the recovery percentage is calculated. For Olmesartan Medoxomil, accuracy is generally found to be high, with recovery values typically between 98% and 102%. ijpsr.comscirp.orgderpharmachemica.comderpharmachemica.com

Precision : Precision is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). It is expressed as the Relative Standard Deviation (%RSD) of a series of measurements. Validated methods demonstrate high precision, with %RSD values well below the typical acceptance criterion of 2%. ijpsr.comderpharmachemica.comturkjps.org

Robustness and Ruggedness : Robustness is determined by deliberately varying method parameters (e.g., flow rate, mobile phase composition, pH, column temperature) to assess the method's capacity to remain unaffected by small variations. derpharmachemica.comturkjps.org Ruggedness assesses the reproducibility of the method under different conditions, such as by different analysts or on different instruments. Analytical methods for Olmesartan Medoxomil are generally found to be robust and rugged, ensuring reliable results during routine use. scirp.orgingentaconnect.com

| Parameter | Typical Finding | Reference |

|---|---|---|

| Specificity | Well-resolved peaks from degradants and excipients | researchgate.netscirp.orgarabjchem.org |

| Linearity (Correlation Coefficient, r²) | > 0.999 | derpharmachemica.comnih.govderpharmachemica.com |

| Accuracy (% Recovery) | 98.5% - 101.7% | ijpsr.comscirp.orgderpharmachemica.com |

| Precision (% RSD) | < 2.0% | ijpsr.comderpharmachemica.comturkjps.org |

| Robustness | Unaffected by minor changes in method parameters | derpharmachemica.comturkjps.org |

| Ruggedness | Reproducible across different analysts and instruments | scirp.orgingentaconnect.com |

Application of Quality by Design (QbD) Principles in Analytical Method Development

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding based on sound science and quality risk management. rjptonline.orgpharmainfo.in When applied to analytical methods, this is termed Analytical QbD (AQbD). rjptonline.orgoup.com

The AQbD approach has been successfully applied to develop and optimize stability-indicating HPLC methods for Olmesartan Medoxomil. oup.comnih.govbohrium.com The process involves several key steps:

Defining the Quality Target Method Profile (QTMP) : This involves defining the goals for the analytical method, such as the required specificity, accuracy, and precision for quantifying Olmesartan Medoxomil and its degradation products. pharmainfo.inoup.com

Identifying Critical Analytical Attributes (CAAs) and Critical Method Parameters (CMPs) : CAAs are the method's performance characteristics (e.g., peak resolution, retention time, tailing factor), while CMPs are the method variables that can affect the CAAs (e.g., mobile phase ratio, pH, flow rate). oup.comnih.gov

Risk Assessment : Tools like Ishikawa (fishbone) diagrams or Failure Mode and Effects Analysis (FMEA) are used to identify and rank the parameters that are most likely to impact the method's performance. For an HPLC method for Olmesartan Medoxomil, mobile phase ratio and flow rate were identified as high-risk CMPs. oup.comnih.gov

Design of Experiments (DoE) : Experimental designs, such as face-centered cubic design, are employed to systematically study the effects of the identified CMPs on the CAAs. nih.govbohrium.com This allows for a comprehensive understanding of the relationships between variables.

Establishing the Method Operable Design Region (MODR) : The data from the DoE is used to create response surface models and establish a design space (MODR). pharmainfo.in Operating within this multidimensional space ensures that the method consistently meets its performance criteria. oup.comnih.gov

Control Strategy and Continual Improvement : A control strategy is defined to ensure the method remains in a state of control throughout its lifecycle. This systematic, science-based approach results in a more robust and reliable analytical method compared to traditional one-factor-at-a-time (OFAT) development. pharmainfo.innih.gov

By using AQbD, a highly efficient and robust stability-indicating liquid chromatographic method for Olmesartan Medoxomil was developed, corroborating its utility for enhancing method performance and ensuring quality throughout the product lifecycle. nih.govbohrium.com

Advanced Pharmaceutical Formulation Strategies for Bioavailability Enhancement

Solid Dispersion Technologies for Solubility and Dissolution Improvement

Solid dispersion is a well-established technique for improving the dissolution rate of poorly water-soluble drugs by dispersing the active ingredient in a hydrophilic carrier matrix at the molecular level. scholarsresearchlibrary.com This process can convert the drug from a crystalline state to a more soluble amorphous state, thereby enhancing its bioavailability. wisdomlib.orgtsijournals.com

Selection of Hydrophilic Carriers

The choice of a hydrophilic carrier is critical to the success of a solid dispersion formulation. An ideal carrier should be water-soluble, non-toxic, and capable of interacting with the drug to prevent recrystallization. Various hydrophilic polymers and carriers have been investigated for formulating olmesartan (B1677269) medoxomil solid dispersions.

Commonly used carriers include:

Polyvinylpyrrolidone (PVP K30) : Utilized to form solid dispersions that show a significant increase in dissolution, attributed to the formation of hydrogen bonds between the drug and the polymer. jyoungpharm.orgresearchgate.net

Polyethylene Glycols (PEGs) : PEGs of different molecular weights, such as PEG 4000, PEG 6000, and PEG-8000, have been successfully used to increase the solubility of olmesartan medoxomil. tsijournals.comekb.egamazonaws.com

Hydroxypropyl Methylcellulose (HPMC) : Grades like HPMC K4 and HPMC K100 have been employed as carriers in solid dispersions. tsijournals.comtsijournals.com

Poloxamers : Poloxamer 407 is another carrier used in preparing solid dispersions to enhance drug solubility. tsijournals.comtsijournals.com

Kolliphor and Soluplus : Various grades of Kolliphor (e.g., P407, P188, HS-15, F127) and Soluplus have been shown to be effective in improving the dissolution performance of the drug. scholarsresearchlibrary.comekb.eg

Other Carriers : Other materials like Kolliwax GMS II, crospovidone, and sodium lauryl sulfate have also been successfully used in different solid dispersion formulations. scholarsresearchlibrary.comwisdomlib.orgtsijournals.com

Table 1: Hydrophilic Carriers Used in Olmesartan Medoxomil Solid Dispersions

| Carrier Category | Specific Examples | Reference |

|---|---|---|

| Polyvinylpyrrolidones | PVP K30 | jyoungpharm.orgresearchgate.net |

| Polyethylene Glycols | PEG 4000, PEG 6000, PEG-8000 | tsijournals.comekb.egamazonaws.com |

| Celluloses | HPMC K4, HPMC K100 | tsijournals.comtsijournals.com |

| Poloxamers | Poloxamer 407, Kolliphor F127 | tsijournals.comtsijournals.comekb.eg |

| Solubilizing Agents | Soluplus, Kolliphor P407, Kolliphor P188, Kolliphor HS-15 | scholarsresearchlibrary.comekb.eg |

| Waxes/Surfactants | Kolliwax GMS II, Sodium Lauryl Sulfate | scholarsresearchlibrary.comwisdomlib.org |

| Disintegrants | Crospovidone | tsijournals.comtsijournals.com |

Preparation Methods

Several methods are employed to prepare olmesartan medoxomil solid dispersions, with the choice of method depending on the physicochemical properties of the drug and the carrier.

Solvent Evaporation : This is a common method where both the drug and the carrier are dissolved in a common solvent, which is then evaporated, leaving a solid dispersion. scholarsresearchlibrary.comjyoungpharm.org This technique has been shown to be effective, with studies indicating that solid dispersions prepared by this method exhibit faster drug release than those prepared by other methods like melting and kneading. tsijournals.com

Kneading : In this method, the drug and carrier are mixed with a small amount of a solvent to form a paste, which is then dried and sieved. tsijournals.comtsijournals.com This technique has been used with carriers like PVP K30 and PEG 6000 to improve olmesartan medoxomil's solubility. wisdomlib.orgamazonaws.com

Melting (Fusion) Method : This involves melting the hydrophilic carrier and then incorporating the drug into the molten carrier. tsijournals.com The mixture is then cooled and solidified. Carriers like PEG 4000 and Poloxamer 407 are suitable for this method. tsijournals.com

Hot-Melt Extrusion : This technique involves pumping the drug and carrier mixture through a hot-stage extruder, which results in an amorphous solid dispersion. ekb.eg This method has been used with carriers like Soluplus and PEG-8000. ekb.eg

Lyophilization (Freeze-Drying) : This technique involves dissolving the drug and carrier in a solvent, freezing the solution, and then removing the solvent by sublimation under vacuum. researchgate.netijpsr.com It is particularly useful for heat-sensitive compounds.

Table 2: Preparation Methods for Olmesartan Medoxomil Solid Dispersions

| Method | Description | Carriers Used | Reference |

|---|---|---|---|

| Solvent Evaporation | Drug and carrier are dissolved in a common solvent, which is then evaporated. | PVP K30, HPMC, Crospovidone | tsijournals.comjyoungpharm.org |

| Kneading | A paste is formed by wetting a drug-carrier mixture with a solvent, followed by drying. | PVP K30, PEG 6000, HPMC K4 | tsijournals.comwisdomlib.orgtsijournals.com |

| Melting (Fusion) | The drug is dispersed in a molten carrier, which is then cooled to solidify. | PEG 4000, Poloxamer 407 | tsijournals.comtsijournals.com |

| Hot-Melt Extrusion | The drug-carrier mix is processed through a hot-stage extruder to form an amorphous dispersion. | Soluplus, PEG-8000, Kolliphor F127 | ekb.eg |

| Lyophilization | A solution of drug and carrier is freeze-dried to form a solid dispersion. | HPMC, PVP | researchgate.netijpsr.com |

Spectroscopic and Thermal Characterization of Solid Dispersions

To understand the physical state of the drug within the dispersion and the nature of drug-carrier interactions, various analytical techniques are employed.

Fourier Transform Infrared Spectroscopy (FTIR) : FTIR analysis is used to identify interactions between the drug and the carrier. In some olmesartan medoxomil solid dispersions, FTIR spectra have indicated the formation of hydrogen bonds between the drug and carriers like PVP K30, which contributes to the enhanced solubility. jyoungpharm.org In other cases, studies have shown no significant chemical interactions, confirming that the drug is molecularly dispersed without forming new chemical bonds. tsijournals.comtsijournals.com